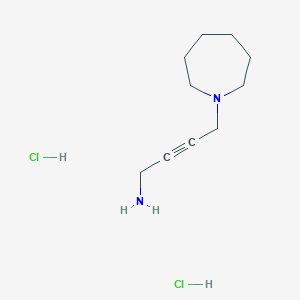
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Descripción general
Descripción
“7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is used in many areas of medicine and in industries as dyes and as antioxidants of rubber and natural elastomers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Molecular Structure Analysis
The molecular structure of “7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” can be represented by the InChI code:1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 . Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Benzoxazinoids, including benzoxazines, have been explored for their potential antimicrobial properties. They have been identified as plant defense metabolites with significant implications in allelopathy and defense against biological threats. While monomeric natural benzoxazinoids may not possess potent antimicrobial properties, the 1,4-benzoxazin-3-one backbone has shown potential as a scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have exhibited potent activity against pathogenic fungi and bacteria, suggesting their utility in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Biological Activities and Pharmacological Profile
The pharmacological profile of benzoxazine derivatives reveals a wide range of biological activities. These compounds have shown antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant effects. The versatility of benzoxazine derivatives as pharmacophores in medicinal chemistry makes them valuable tools for chemists aiming to develop new therapeutic agents with enhanced efficacy and safety profiles (Siddiquia, Alama, & Ahsana, 2010).
Medicinal Chemistry and Therapeutic Potential
Benzoxazine compounds have been recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. The broad bioactivity profile of benzoxazine scaffolds has encouraged the design and discovery of novel derivatives as potential therapeutic candidates. This highlights the importance of benzoxazine derivatives in seeking new drug candidates with improved bioactivities and pharmacokinetic properties (Tang, Tan, Chen, & Wan, 2022).
Cereal Phytochemicals and Health-Protecting Properties
Benzoxazinoids, including benzoxazines found in cereals, possess pharmacological and health-protecting properties. Initially identified in young cereal plants, these compounds have been found in mature cereal grains and bakery products. Studies suggest that benzoxazinoids may contribute to the health benefits associated with whole grain consumption, exhibiting antimicrobial, anticancer, and appetite-reducing effects, among others. This indicates the potential of BX compounds as functional food ingredients and their contribution to the pharmacological properties of whole grains (Adhikari et al., 2015).
Propiedades
IUPAC Name |
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUAOJVZMYGURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
105679-33-2 | |
| Record name | 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)




![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)

iodonium p-toluenesulfonate](/img/structure/B1377793.png)
